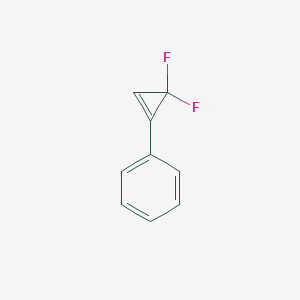

(3,3-Difluorocycloprop-1-en-1-yl)benzene

Description

(3,3-Difluorocycloprop-1-en-1-yl)benzene is a fluorinated cyclopropene derivative characterized by a strained cyclopropene ring substituted with two fluorine atoms at the 3,3 positions, fused to a benzene ring. The cyclopropene ring’s inherent angle strain (60° bond angles) and the electron-withdrawing nature of fluorine atoms contribute to its unique reactivity and physicochemical properties. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of fluorinated aromatic systems, agrochemicals, and pharmaceuticals.

Properties

CAS No. |

138101-00-5 |

|---|---|

Molecular Formula |

C9H6F2 |

Molecular Weight |

152.14 g/mol |

IUPAC Name |

(3,3-difluorocyclopropen-1-yl)benzene |

InChI |

InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H |

InChI Key |

FKPIRBZASXPNCD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC2(F)F |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC2(F)F |

Synonyms |

Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Chloro-4-(3,3-difluorocycloprop-1-en-1-yl)benzene (a3)

- Structure : Differs by a chlorine substituent on the benzene ring (para position).

- Synthesis : Prepared via palladium-catalyzed coupling or halogenation, yielding 85% as a colorless oil .

- Electronic Effects : The chlorine atom increases electron-withdrawing effects, enhancing electrophilic substitution resistance compared to the parent compound.

- Spectroscopy : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.40–7.25 ppm) and cyclopropene protons distinct from the parent compound due to chlorine’s deshielding effect .

(3-Cyclohexyl-1,1-difluoroprop-1-en-2-yl)benzene (3)

- Structure : Cyclopropene ring replaced with a difluoropropene moiety and a bulky cyclohexyl group.

- Synthesis : Synthesized in 81% yield via Method 1 (trifluoromethyl alkene reaction), isolated as a colorless oil .

- Steric Effects : The cyclohexyl group introduces steric hindrance, reducing reactivity in sterically demanding reactions.

- Spectroscopy : ¹H NMR (CDCl₃) δ 7.40–7.25 (m, 5H, aromatic), 2.30–2.28 (t, cyclopropene protons), and cyclohexyl protons (δ 1.73–0.89 ppm) .

Trifluoropropenyl Derivatives (e.g., 4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine)

- Structure : Features a trifluoropropenyl group instead of difluorocyclopropene.

- Database Prevalence : 16–45 hits in the Cambridge Structural Database (CSD), indicating widespread use in medicinal and materials chemistry .

- Electronic Effects : The -CF₃ group provides stronger electron withdrawal, increasing electrophilicity of the double bond compared to difluoro analogs.

Physical and Spectroscopic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.